molecular formula C6H11NO2 B6264432 2-amino-4-methylpent-4-enoic acid CAS No. 28024-78-4

2-amino-4-methylpent-4-enoic acid

Cat. No.: B6264432
CAS No.: 28024-78-4
M. Wt: 129.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methylpent-4-enoic acid, cataloged under CAS 28024-78-4, is a non-proteinogenic amino acid of significant interest in scientific research and development . It is widely recognized in the chemical industry by its synonym, DL-γ,δ-didehydroleucine, and is also referred to as methallylglycine, indicating its structural relationship to the natural amino acid leucine but featuring an unsaturated side chain . This compound has a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol . As a specialist fine chemical and pharmaceutical intermediate, its primary value lies in its application in custom synthesis and contract manufacturing, serving as a key building block for the development of more complex molecules . Its structure makes it a valuable scaffold for probing biological systems, particularly in the study of amino acid metabolism and enzyme mechanisms. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals . All offerings are for Research Use Only.

Properties

CAS No.

28024-78-4

Molecular Formula

C6H11NO2

Molecular Weight

129.2

Origin of Product

United States

Stereochemical Diversity and Advanced Structural Considerations

Enantiomeric Forms and Chiral Purity in Synthetic Design

The synthesis of enantiomerically pure forms of 2-amino-4-methylpent-4-enoic acid is a key objective in its chemical preparation, as the biological and chemical properties of the (S)- and (R)-enantiomers can differ significantly. A variety of asymmetric synthetic methodologies have been developed for α-vinyl amino acids, which are directly applicable to 4,5-dehydroleucine.

One established strategy involves the use of chiral auxiliaries. For instance, N-glycosyl chiral auxiliaries have been effectively used in the asymmetric synthesis of α,α-disubstituted amino acids through stereocontrolled 1,3-dipolar cycloaddition reactions, providing excellent stereocontrol. acs.orgacs.org Another powerful approach is the alkylation of chiral, non-racemic glycine (B1666218) enolate equivalents. The use of chiral auxiliaries like the (-)-8-(β-naphthyl)menthyl (d'Angelo) auxiliary on a vinylglycine-derived dianion has been shown to direct alkylations with a high degree of acyclic stereocontrol. nih.gov

Furthermore, methods starting from enantiopure precursors from the chiral pool are prevalent. A notable synthesis of L-vinylglycine, a related compound, was achieved from L-methionine. This process involved a controlled oxidation to the corresponding sulfoxide, followed by a pyrolysis reaction, which yielded the desired L-vinylglycine with an impressive 99% enantiomeric excess. unl.edu Such strategies, which leverage existing stereocenters to create new ones, are fundamental in producing materials with high chiral purity. The commercial availability of derivatives such as N-Boc-(S)-2-amino-4-methyl-4-pentenoic acid further underscores the utility of this enantiomer in synthetic chemistry.

Diastereomeric Control and Stereoselective Outcomes in Chemical Transformations

Chemical reactions involving this compound can lead to the formation of new stereocenters, making the control of diastereoselectivity a critical aspect of its chemistry. The existing chiral center at Cα can influence the stereochemical outcome of reactions at the double bond or the amino and carboxyl groups.

A compelling example of diastereocontrol is seen in the alkylation of dianions derived from vinylglycine esters. By employing a chiral auxiliary, the deconjugative α-alkylation proceeds with high regioselectivity and excellent diastereoselectivity. nih.gov The diastereomeric ratios achieved in these reactions are often very high, demonstrating the powerful directing effect of the chiral auxiliary in controlling the approach of the electrophile.

Another significant transformation is the diastereoselective dihydroxylation of the double bond. In a study involving a dipeptide containing an Nα-carbobenzyloxy-(2S)-4,5-dehydroleucine residue, Sharpless asymmetric dihydroxylation was performed. figshare.com The reaction yielded a mixture of γ-lactones, demonstrating facial selectivity in the addition of the hydroxyl groups across the double bond. figshare.com The ability to control the formation of new stereocenters relative to the existing one is crucial for the synthesis of complex molecules with defined three-dimensional structures.

Table 1: Examples of Diastereoselective Reactions in Dehydroleucine (B49857) and Vinylglycine Derivatives
Reaction TypeSubstrate TypeAchieved Diastereomeric Ratio (dr)Reference
AlkylationVinylglycine-derived dianion with chiral auxiliary91:9 to >98:2 nih.gov
Asymmetric DihydroxylationNα-Cbz-(2S)-4,5-dehydroleucine dipeptide6.5:1.0 figshare.com

Molecular Conformation and Isomeric Analysis

The three-dimensional conformation of this compound is determined by the rotational freedom around its single bonds. The interplay of steric and electronic factors dictates the preferred spatial arrangement of its functional groups, which in turn influences its reactivity.

The analysis of molecular conformation is often accomplished through a combination of experimental techniques and computational modeling. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space techniques like the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the proximity of atoms in solution, thereby elucidating the predominant conformers. mdpi.comnih.gov For unsaturated compounds, NMR methods can provide detailed insights into the relative orientation of substituents around the carbon-carbon bonds. acs.orgauremn.org.br

Theoretical Characterization of Electronic Structure and Bonding

Computational chemistry provides a powerful lens for understanding the electronic properties of this compound. Methods like Density Functional Theory (DFT) are used to model the molecule's electronic structure, including the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds. mdpi.comnih.gov

In one study, semi-empirical calculations (PM3) were employed to determine the heats of formation for various conformers of a vinylglycine-derived dianion. nih.gov These calculations supported a model where an "exo-extended" conformation is energetically favored, which successfully explained the high stereoselectivity observed in its alkylation reactions. nih.gov Such theoretical models are invaluable for rationalizing experimental outcomes and for the predictive design of new chemical reactions.

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective and Diastereoselective Synthesis

The creation of specific stereoisomers of 2-amino-4-methylpent-4-enoic acid is crucial for its application in various scientific fields. Chemical methods employing chiral auxiliaries, asymmetric catalysis, and stereocontrolled functionalization are at the forefront of this endeavor.

Chiral auxiliaries are compounds that, when temporarily incorporated into a molecule, direct a subsequent reaction to favor the formation of one stereoisomer over another. rsc.org Evans' oxazolidinones are a prominent class of chiral auxiliaries used in asymmetric synthesis. santiago-lab.comwikipedia.org These auxiliaries are typically derived from readily available and optically pure amino acids. santiago-lab.comorgsyn.org

The general strategy involves the acylation of an Evans' oxazolidinone, which is achieved by deprotonating it with a strong base like n-butyllithium, followed by reaction with an acyl chloride. wikipedia.org The resulting N-acyl oxazolidinone then serves as a substrate for stereoselective reactions. For instance, in alkylation reactions, deprotonation of the α-carbon creates a chiral enolate that reacts with an electrophile from the less sterically hindered face, as dictated by the bulky substituent on the oxazolidinone. wikipedia.org The chiral auxiliary can later be removed, for example, by hydrolysis, to yield the desired enantiomerically enriched product. wikipedia.org

The effectiveness of Evans' oxazolidinones has been demonstrated in the synthesis of various complex molecules, where they control the stereochemistry of multiple centers. wikipedia.org For example, the phenylalanine-derived oxazolidinone is particularly useful due to its crystalline nature, facilitating purification, and its UV chromophore, which aids in analysis. orgsyn.org

Table 1: Key Features of Evans' Oxazolidinone Strategy

FeatureDescription
Principle Temporary incorporation of a chiral auxiliary to direct stereoselective transformations.
Common Auxiliaries Oxazolidinones derived from amino acids like valine and phenylalanine. santiago-lab.comorgsyn.org
Key Steps Acylation of the auxiliary, stereoselective reaction (e.g., alkylation, aldol), and removal of the auxiliary. wikipedia.org
Stereocontrol Achieved through steric hindrance provided by the substituents on the oxazolidinone ring. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. Both organocatalysis and metal-based catalysis have been employed for the synthesis of non-canonical amino acids. rsc.org

Organocatalysis utilizes small organic molecules, such as proline derivatives, to catalyze asymmetric transformations. nih.gov For instance, diarylprolinol silyl (B83357) ethers have been shown to catalyze the diastereo- and enantioselective addition of oxazolones to α,β-unsaturated aldehydes, providing access to chiral quaternary amino acids. nih.gov The stereoselectivity in these reactions can be controlled by hydrogen-bonding interactions or by the steric influence of protecting groups. nih.gov Chiral phosphoric acids are another class of organocatalysts that have proven effective in various asymmetric syntheses. researchgate.net

Metal-catalyzed reactions often involve the formation of a chiral complex between a metal and a chiral ligand. This complex then orchestrates the stereochemical outcome of the reaction. While specific examples for this compound are not detailed in the provided search results, the general principles of metal-catalyzed stereocontrol are well-established for the synthesis of α,β-unsaturated amino acids.

The double bond in this compound presents an opportunity for further stereocontrolled functionalization. Reactions such as asymmetric hydrogenation, dihydroxylation, or epoxidation of the alkene can introduce new stereocenters with high levels of control. The existing chiral center at the α-carbon can influence the stereochemical outcome of these reactions in a process known as diastereoselective synthesis.

For example, the 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a common method for creating β-amino carbonyl compounds, which are precursors to many biologically important molecules. mdpi.com The stereoselectivity of such additions can be controlled by chiral catalysts.

Chemoenzymatic and Biocatalytic Synthesis Pathways

Enzymes offer remarkable selectivity and efficiency under mild reaction conditions, making them attractive catalysts for the synthesis of chiral molecules like this compound. nih.gov

Enzymatic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the ability of an enzyme to selectively act on only one enantiomer. For amino acids, this often involves the hydrolysis of their ester derivatives by enzymes like proteases (e.g., α-chymotrypsin, subtilisin) or lipases. nih.gov One enantiomer is hydrolyzed to the free amino acid, while the other remains as the ester, allowing for their separation. A similar strategy involves treating a racemic amino acid with glutaric anhydride (B1165640) and then using an acylase enzyme to selectively deacylate one enantiomer. wipo.int

Deracemization is a more advanced process that converts a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. While specific deracemization strategies for this compound are not detailed in the search results, this remains an active area of research in biocatalysis.

Modern protein engineering techniques, including directed evolution, have enabled the development of highly specialized enzymes for the synthesis of non-canonical amino acids. nih.govnih.gov These engineered biocatalysts can exhibit enhanced activity, stability, and substrate scope compared to their wild-type counterparts. researchgate.net

For instance, enzymes like ammonia (B1221849) lyases can catalyze the asymmetric addition of ammonia to α,β-unsaturated carboxylic acids to produce enantiopure α-amino acids. nih.gov Tryptophan synthase and its engineered variants are another versatile class of enzymes capable of forming new C-C bonds to create diverse β-substituted amino acids. nih.govresearchgate.netresearchgate.net By engineering the active site of these enzymes, researchers can accommodate bulkier substrates and facilitate the synthesis of a wide range of non-canonical amino acids. nih.gov

Another approach involves the use of decarboxylative aldolases, such as UstD, which can perform highly selective C-C bond-forming reactions to produce γ-hydroxy amino acids. nih.gov Through directed evolution and computationally guided engineering, the activity of such enzymes can be significantly improved for preparative-scale synthesis. nih.gov

Table 2: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantagesKey Enzymes/Catalysts
Chiral Auxiliary High stereoselectivity, well-established methods. wikipedia.orgStoichiometric use of auxiliary, requires additional protection/deprotection steps.Evans' Oxazolidinones. santiago-lab.comwikipedia.org
Asymmetric Catalysis High atom economy, catalytic amounts of chiral inducer. rsc.orgCatalyst development can be challenging, may require specific reaction conditions.Proline derivatives, Chiral Phosphoric Acids. nih.govresearchgate.net
Enzymatic Resolution High enantioselectivity, mild reaction conditions. nih.govMaximum 50% yield for the desired enantiomer, requires separation of enantiomers.Proteases, Lipases, Acylases. nih.govwipo.int
Engineered Biocatalysts High stereospecificity, potential for 100% theoretical yield, environmentally friendly. nih.govnih.govEnzyme development and optimization can be time-consuming, substrate scope may be limited.Ammonia Lyases, Tryptophan Synthase variants, Decarboxylative Aldolases. nih.govresearchgate.netnih.gov

Total Synthesis Strategies for Complex Natural Products Incorporating the Amino Acid Moiety

The unique structural architecture of this compound makes it a valuable chiral building block in the synthesis of complex natural products. Its incorporation is a key feature in the total synthesis of cyclomarins, a class of marine cyclic peptides known for their anti-tuberculosis and anti-malaria properties. lookchem.com The synthesis of these heptapeptides often involves solution-phase or solid-phase peptide synthesis (SPPS) techniques, where the unsaturated side chain of the amino acid is preserved throughout the synthetic sequence. lookchem.comgoogle.com

In the context of SPPS, either Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) strategies are commonly employed to protect the amine functionality. google.com These methods allow for the sequential addition of amino acids to a solid support, with the final step involving cleavage from the resin and cyclization to form the macrocyclic structure of the natural product. google.com The presence of the this compound moiety within these complex structures is often crucial for their biological activity.

Derivatization and Analogue Synthesis

The chemical modification of this compound is essential for creating analogues used in structure-activity relationship (SAR) studies and for developing new therapeutic agents. nih.gov These modifications can target the amine group, the carboxylic acid, or the reactive alkene in the side chain.

Amine Protecting Group Strategies (Fmoc, Boc) for Selective Functionalization

Selective protection of the primary amine is a cornerstone of derivatization, enabling chemical transformations at other parts of the molecule. The most prevalent protecting groups are Fmoc and Boc. google.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable under many reaction conditions but is cleaved with strong acids like trifluoroacetic acid (TFA). lookchem.comgoogle.com For instance, the deprotection of tert-butyl (2S)-2-amino-4-methylpent-4-enoate is achieved by stirring with a solution of TFA in dichloromethane. google.com

The Fmoc group , on the other hand, is introduced using reagents such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). googleapis.com Its key advantage is its lability to basic conditions, commonly a solution of piperidine (B6355638) in an organic solvent, which is a fundamental step in Fmoc-based solid-phase peptide synthesis. google.com This orthogonality between Boc and Fmoc protection allows for complex, multi-step syntheses where one group can be removed without affecting the other.

Table 1: Comparison of Common Amine Protecting Groups

Protecting Group Common Reagent for Introduction Key Cleavage Conditions Stability Profile
Boc (tert-butoxycarbonyl) Di-tert-butyl dicarbonate ((Boc)₂O) Acidic (e.g., Trifluoroacetic Acid) google.com Stable to basic and nucleophilic conditions.

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-OSu googleapis.com | Basic (e.g., Piperidine) google.com | Stable to acidic conditions. |

Carboxylic Acid Functionalization and Esterification Reactions

The carboxylic acid group of this compound is readily converted into esters, amides, and other derivatives. A straightforward method for esterification is the Fischer esterification, which involves reacting the amino acid with an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.

For more complex applications, such as peptide synthesis where mild conditions are paramount, coupling agents are used to form amide bonds. google.com Reagents like BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) are effective in mediating the formation of amide linkages between the carboxylic acid of one amino acid and the amine of another. google.com

Modification of the Pent-4-enoic Acid Moiety

The alkene in the side chain of this compound is a versatile functional group for introducing structural diversity. This moiety can undergo a variety of addition and oxidation reactions. For example, the double bond can be targeted for oxidation to form epoxides or diols, introducing new stereocenters and polar functional groups. The alkene can also participate in reactions such as hydrohalogenation or hydration, following Markovnikov or anti-Markovnikov principles depending on the reagents used, to install halides or hydroxyl groups at various positions on the side chain.

Synthesis of Halogenated and Other Functionalized Analogues

The synthesis of halogenated derivatives of this compound can be achieved through various synthetic routes. The addition of hydrogen halides (e.g., HCl, HBr) across the double bond would lead to the formation of a halogenated side chain. Alternatively, allylic halogenation using reagents such as N-bromosuccinimide (NBS) could introduce a halogen at the carbon adjacent to the double bond. These halogenated analogues serve as versatile intermediates for further functionalization through nucleophilic substitution reactions. Additionally, other functionalized analogues can be prepared; for example, treatment with thionyl chloride (SOCl₂) in the presence of concentrated HCl has been used in the synthesis of related derivatives. googleapis.comgoogle.com

Biosynthetic Pathways and Metabolic Intermediates in Non Human Biological Systems

Putative Biosynthetic Routes in Microorganisms and Plants

The precise biosynthetic pathway for 2-amino-4-methylpent-4-enoic acid, also known as 4,5-dehydroleucine, has not been fully elucidated in microorganisms or plants. However, its structural similarity to the proteinogenic amino acid L-leucine strongly suggests that its synthesis originates from the established branched-chain amino acid (BCAA) biosynthetic pathway. This pathway is highly conserved in plants, fungi, and bacteria.

The synthesis of L-leucine begins with pyruvate and acetyl-CoA. A key intermediate in the pathway is α-ketoisovalerate, which is the branch-point for both valine and leucine (B10760876) synthesis. For leucine synthesis, α-ketoisovalerate undergoes a series of reactions catalyzed by enzymes including isopropylmalate synthase (LeuA), isopropylmalate isomerase (LeuC/LeuD), and β-isopropylmalate dehydrogenase (LeuB), to form α-ketoisocaproate. The final step is a transamination reaction, catalyzed by a branched-chain aminotransferase (BCAT), to yield L-leucine. researchgate.netnih.gov

It is hypothesized that this compound is formed via a modification of this core pathway. The most probable route is the post-synthesis modification of L-leucine through an enzymatic dehydrogenation reaction, introducing a double bond between the C4 and C5 positions. Alternatively, a dehydrogenase could act on a metabolic intermediate within the pathway, such as α-ketoisocaproate, prior to the final amination step.

Table 1: Key Precursors in the Putative Biosynthesis of this compound

Precursor Molecule Role in Pathway
Pyruvate Initial building block for the carbon skeleton
Acetyl-CoA Contributes to the formation of the isopropyl group
α-Ketoisovalerate Branch-point intermediate for valine and leucine synthesis

Enzymatic Mechanisms Governing Formation and Biotransformation

The key enzymatic step proposed for the formation of this compound from L-leucine is a dehydrogenation. This reaction would be catalyzed by a dehydrogenase or an oxidase. While the specific enzyme has not been identified, members of the amino acid dehydrogenase superfamily are likely candidates.

Leucine dehydrogenases (LDH) (EC 1.4.1.9) are well-characterized enzymes that catalyze the reversible NAD+-dependent oxidative deamination of L-leucine to its corresponding α-keto acid, α-ketoisocaproate. nih.govyoutube.com These enzymes exhibit high specificity for branched-chain amino acids like leucine, valine, and isoleucine. core.ac.ukmdpi.comnih.gov It is plausible that a related dehydrogenase with altered substrate specificity could catalyze the reverse reaction—reductive amination of a hypothetical keto-acid precursor (2-keto-4-methylpent-4-enoic acid)—or, more likely, that a different type of dehydrogenase could directly oxidize L-leucine to form the unsaturated product.

The biotransformation of this compound would likely involve enzymes that act on its functional groups. For instance, a branched-chain aminotransferase (BCAT) could remove the amino group, converting it back to its α-keto acid form. Furthermore, the double bond could be a site for reduction by a reductase, converting the molecule back to L-leucine. The substrate specificity of these enzymes determines the metabolic fate of the compound within the cell. researchgate.net

Table 2: Putative Enzymes in the Formation and Biotransformation

Enzyme Class Putative Function Reaction Type
Dehydrogenase/Oxidase Formation from L-leucine Oxidation
Reductase Biotransformation to L-leucine Reduction
Branched-Chain Aminotransferase Biotransformation to α-keto acid Transamination

Role as a Metabolic Precursor in Natural Product Biosynthesis (e.g., Avermectins, Amanitin Derivatives)

Non-proteinogenic amino acids are often incorporated as building blocks in the biosynthesis of complex natural products.

Avermectins: Research has shown that carboxylic acid precursors can be used in precursor-directed biosynthesis to generate novel avermectin derivatives. Specifically, 2-Methyl-4-pentenoic acid, the carboxylic acid analog of this compound, can be supplied to the fermentation culture of Streptomyces avermitilis to be incorporated into the avermectin structure. medchemexpress.com This process, catalyzed by the polyketide synthase machinery responsible for avermectin biosynthesis, demonstrates the potential for this compound to serve as a precursor for creating new avermectins with potentially altered antiparasitic activities. nih.gov

Amanitin Derivatives: The amanitins, such as α-amanitin, are cyclic octapeptides produced by Amanita mushrooms. wikipedia.org Their biosynthesis is ribosomal, meaning they are synthesized from a genetically encoded precursor peptide (from the MSDIN gene family) which then undergoes extensive post-translational modification. pnas.orgnih.govnih.gov The final structure contains several non-standard amino acids, such as (3R,4R)-L-4,5-dihydroxyisoleucine and 6-hydroxytryptophan, which are generated by enzymatic modifications after the initial peptide is synthesized. advancedsciencenews.com While amanitins are rich in unusual amino acids, there is currently no evidence to suggest that this compound is a natural precursor or constituent of known amanitin derivatives. pnas.orgadvancedsciencenews.com

Integration into Non-Canonical Amino Acid Synthesis for Genetic Code Expansion Studies

Genetic code expansion (GCE) is a powerful technique in synthetic biology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. nih.govyale.edufrontiersin.orgnih.gov This methodology utilizes an orthogonal translation system, which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair that does not cross-react with the host cell's endogenous machinery. biorxiv.org The ncAA is incorporated in response to a reassigned codon, typically the amber stop codon (UAG). nih.gov

This compound (as 4,5-dehydroleucine) has been investigated for its potential in GCE. Studies using cell-free protein synthesis systems have shown that dehydroleucine (B49857) can be effectively misincorporated in place of leucine by the native translational machinery. researchgate.net This indicates that the leucyl-tRNA synthetase has a degree of promiscuity, allowing it to charge tRNALeu with this unsaturated analog. The incorporation efficiency was significant, making it a viable substitute for leucine in protein synthesis. researchgate.net

The introduction of the alkene functionality of dehydroleucine into a protein's structure provides a chemical handle for subsequent site-specific modifications, a valuable tool in protein engineering and chemical biology. researchgate.netmdpi.comnih.gov

Table 3: Components of Genetic Code Expansion for this compound

Component Function Specific Requirement for Dehydroleucine
Host Organism Provides the core translational machinery (ribosomes, etc.) E.g., E. coli, yeast, mammalian cells. nih.govbiorxiv.org
Non-Canonical Amino Acid (ncAA) The amino acid to be incorporated This compound
Orthogonal aaRS-tRNA Pair Specifically charges the ncAA to the tRNA An engineered synthetase that selectively recognizes dehydroleucine.

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 2-amino-4-methylpent-4-enoic acid, providing detailed information about its carbon-hydrogen framework. Based on the compound's structure, a predictable NMR spectrum can be hypothesized.

Predicted ¹H and ¹³C NMR Chemical Shifts The following table outlines the expected chemical shifts for the different nuclei in the molecule in a typical solvent like D₂O.

Atom Number¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
1 (Carboxyl C)-~175
2 (α-Carbon)~3.8 (dd)~55
3 (Methylene C)~2.5 (m)~40
4 (Quaternary C)-~145
5 (Vinyl C)~4.9 (s), ~4.8 (s)~115
6 (Methyl C)~1.8 (s)~22
Data table is based on established chemical shift values for similar functional groups.

To unambiguously confirm the structure of this compound and resolve any spectral overlap, isotopic labeling is a powerful strategy. sigmaaldrich.com Uniform or selective incorporation of ¹³C and ¹⁵N isotopes enhances NMR sensitivity and enables a variety of multidimensional NMR experiments. sigmaaldrich.com

For instance, by synthesizing the compound using ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) chloride as precursors, a uniformly labeled sample can be produced. sigmaaldrich.com This allows for advanced NMR experiments such as:

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei, confirming the C-H and N-H connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular structure, such as the link between the alpha-proton (H2) and the carboxyl carbon (C1) and the vinyl carbons (C4, C5).

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds), for example, showing the coupling between the alpha-proton (H2) and the methylene (B1212753) protons (H3).

Selective labeling of the methyl group can also be achieved by using specifically labeled precursors like α-ketoisovaleric acid in a biosynthetic system. isotope.com This approach simplifies complex spectra and is particularly useful in studying the interactions of the amino acid within a larger biological molecule. isotope.comnih.gov

The chiral center at the α-carbon (C2) means that this compound exists as a pair of enantiomers, (R)- and (S)-. Determining the absolute configuration is crucial and can be accomplished using NMR spectroscopy through the use of chiral derivatizing agents (CDAs).

One common method is the Mosher's method, which involves reacting the amino group with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edu This reaction creates a pair of diastereomeric amides. Because these diastereomers have different spatial arrangements, they are distinguishable in the NMR spectrum. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral amide, the absolute configuration of the original amino acid can be determined. usm.edu For example, the protons on one side of the MTPA plane in the (R)-amide will experience a different magnetic environment compared to the (S)-amide, leading to predictable upfield or downfield shifts. usm.edu This analysis has been successfully used to confirm the absolute stereochemistry of other α-methyl amino acids. usm.edu

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to deduce its structure through fragmentation analysis. The monoisotopic mass of the compound is 129.078978594 Da. nih.gov

In a typical tandem mass spectrometry (MS/MS) experiment with collision-induced dissociation (CID), the protonated molecule [M+H]⁺ would undergo fragmentation. nih.gov The expected fragmentation pathways for protonated this compound would be similar to other amino acids and would involve characteristic losses.

Predicted ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 130.086)

Fragment m/zProposed LossFragment Structure
113.060NH₃ (Ammonia)[M+H-NH₃]⁺
112.076H₂O (Water)[M+H-H₂O]⁺
84.081HCOOH (Formic Acid)[M+H-HCOOH]⁺
74.060C₄H₆ (Isoprene)[M+H-C₄H₆]⁺ (cleavage of side chain)
56.050HCOOH + C₂H₄[M+H-HCOOH-C₂H₄]⁺
Data table based on common fragmentation patterns of amino acids and predicted values. nih.govuni.lulibretexts.org

The initial loss of ammonia (B1221849) (NH₃) or water (H₂O) from the amino and carboxylic acid groups, respectively, are common fragmentation pathways for amino acids. nih.gov The loss of the entire carboxyl group as formic acid is also a characteristic fragmentation. libretexts.org Alpha-cleavage next to the carbonyl group is another possibility. youtube.com Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Advanced Chromatographic Separations

Chromatographic techniques are essential for the isolation and purification of this compound and for the critical assessment of its enantiomeric purity.

To separate the (R)- and (S)-enantiomers of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. acgpubs.org

For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective. sigmaaldrich.comsigmaaldrich.com These CSPs are compatible with aqueous mobile phases suitable for polar, ionic compounds like amino acids. sigmaaldrich.com The separation mechanism involves a combination of interactions, including ionic and hydrophobic interactions, between the analyte and the chiral selector. nih.gov By running a racemic mixture of this compound on a chiral HPLC system, two distinct peaks corresponding to each enantiomer would be obtained, allowing for their quantification and the determination of enantiomeric excess (ee). The mobile phase composition, pH, and column temperature can be optimized to achieve baseline separation. nih.gov

Direct analysis of amino acids by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. Therefore, a derivatization step is required to convert this compound into a more volatile and thermally stable compound. nih.gov

A common derivatization agent is ethyl chloroformate, which reacts with both the amino and carboxyl groups. nih.gov The resulting N-ethoxycarbonyl amino acid ethyl ester is sufficiently volatile for GC analysis. The derivatized sample is then injected into the GC-MS system, where the components are separated by the gas chromatograph based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. The NIST Mass Spectrometry Data Center contains a GC-MS spectrum for this compound, indicating its amenability to this technique. nih.gov The fragmentation pattern of the derivative in the mass spectrometer provides structural confirmation. nih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles as determined by X-ray crystallography, are not available.

While experimental crystallographic data is absent, computational methods and analysis of related structures can provide theoretical insights into the molecule's expected conformation. The determination of the absolute configuration for chiral centers, such as the α-carbon in the (S)- and (R)-enantiomers, would typically be confirmed using anomalous dispersion in X-ray diffraction experiments on a suitable crystalline derivative.

In the absence of direct crystallographic evidence, the structural elucidation of this compound relies on other spectroscopic and analytical techniques. The following table provides a summary of key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
Molecular Formula C6H11NO2
CAS Number 28024-78-4
PubChem CID 228813
InChI InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)
InChIKey PABWDKROPVYJBH-UHFFFAOYSA-N
Canonical SMILES CC(=C)CC(C(=O)O)N

This table contains computer-generated descriptors from public databases and does not represent experimental crystallographic data.

Further research involving the synthesis of high-quality single crystals of this compound or a suitable salt thereof would be necessary to perform an X-ray diffraction study. Such an analysis would provide definitive proof of its three-dimensional structure in the solid state, confirm its absolute configuration, and offer valuable data on its intermolecular interactions, such as hydrogen bonding patterns.

Mechanistic Investigations of Biological Interactions in Vitro and Non Human Models

Enzyme Substrate Specificity and Inhibition Kinetics (e.g., L-Aminoacylase, L-Amino Acid Oxidase, Ribonucleotide Reductase)

Direct experimental data detailing the specific substrate or inhibitory kinetics of 2-amino-4-methylpent-4-enoic acid with enzymes such as L-aminoacylase, L-amino acid oxidase, and ribonucleotide reductase are not extensively documented in publicly available literature. However, the general substrate specificities of these enzymes allow for informed hypotheses about their potential interactions with this unsaturated amino acid.

L-Aminoacylase: This class of enzymes (EC 3.5.1.14) typically catalyzes the hydrolysis of N-acyl-L-amino acids to yield a free L-amino acid and a carboxylate. wikipedia.org Their industrial application lies in the resolution of racemic mixtures of N-acyl-amino acids, as they are specific for the L-enantiomer. wikipedia.orgnih.gov The substrate specificity of L-aminoacylases can be broad, and while they are known to act on various amino acids, their efficiency with unsaturated variants like this compound would require specific kinetic analysis.

L-Amino Acid Oxidase (LAAO): L-amino acid oxidases (EC 1.4.3.2) are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide. wikipedia.orgmdpi.com These enzymes, often found in snake venoms and bacteria, generally show a preference for hydrophobic L-amino acids such as leucine (B10760876), methionine, phenylalanine, and isoleucine. wikipedia.orgworthingtonweb.comresearchgate.net Given that this compound is an analog of leucine, it is plausible that it could serve as a substrate for LAAO. The active site of LAAOs is a deep, funnel-shaped cavity, and variations in the residues lining this site account for the differing substrate preferences among species. wikipedia.orgnih.gov To confirm this, kinetic studies determining parameters like K_m and k_cat would be necessary.

Ribonucleotide Reductase (RNR): RNRs (EC 1.17.4.1) are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. mdpi.comwikipedia.orgnih.gov As such, they are a significant target for anticancer drug development. mdpi.comnih.gov Inhibitors of RNR are diverse and include nucleoside analogs and other small molecules. wikipedia.org While there is no direct evidence of this compound acting as an RNR inhibitor, the field is continually exploring novel chemical scaffolds for this purpose.

Biochemical Role in Specific Metabolic Cycles (e.g., Branched-Chain Fatty Acid Metabolism in model organisms)

While this compound is an analog of the branched-chain amino acid leucine, its direct role in general branched-chain amino or fatty acid metabolism is not well-established. Instead, evidence points towards its involvement in the biosynthesis of specialized secondary metabolites in certain microorganisms.

Studies on the production of the proteasome inhibitors eponemycin (B144734) and TMC-86A in Streptomyces species have identified 4,5-dehydro-L-leucine as a key building block. researchgate.netresearchgate.net These compounds are nonribosomal peptides, and the dehydroleucine (B49857) residue is incorporated into the peptide backbone via the action of specialized biosynthetic gene clusters. researchgate.netresearchgate.net This indicates that in these organisms, there are specific enzymatic pathways for the biosynthesis and activation of this unusual amino acid for integration into secondary metabolite production.

Furthermore, metabolomic analysis of Dendrobium officinale stems has identified (2S)-2-amino-4-methyl-4-pentenoic acid as a metabolite that is significantly up-regulated under certain cultivation conditions. frontiersin.orgnih.gov This finding suggests its natural occurrence and active synthesis in plants, where it is enriched in pathways related to amino acid biosynthesis. frontiersin.orgnih.gov

Interactions with Purified Biomolecules (e.g., Proteins, Peptides, Nucleic Acids)

The interaction of this compound with purified biomolecules has been explored primarily in the context of peptide and protein engineering. The unique structural feature of the double bond in its side chain makes it a target for creating modified peptides with altered properties.

A patent has proposed the substitution of naturally occurring leucine with 2-amino-4-methyl-4-pentenoic acid in leucine zipper and coiled-coil protein domains. google.com The rationale is that such a substitution within the hydrophobic core could potentially enhance the thermal and chemical stability of the resulting proteins, although specific experimental data on this substitution was not provided. google.com

The incorporation of dehydroamino acids, including dehydroleucine, into peptide sequences is a known strategy in medicinal chemistry. chemimpex.com This modification can increase the bioactivity and stability of peptide-based drugs. chemimpex.com The unsaturated bond can introduce conformational constraints and alter the binding affinity and specificity of the peptide for its target protein. chemimpex.com As mentioned previously, its inclusion in synthetic peptides targeting the p53-MDM2/MDMX interaction is one such example. googleapis.com There is no available data on the direct interaction of the free amino acid with nucleic acids.

Antimicrobial Activity and Mechanism of Action in Microbial Systems (Focus on molecular targets)

There is currently no direct evidence in the reviewed literature for the antimicrobial activity of the free amino acid this compound. However, the incorporation of α,β-dehydroamino acid residues, including derivatives of dehydroleucine, is a common feature in a variety of naturally occurring peptides that exhibit potent antimicrobial properties. nih.gov

These dehydropeptides, isolated primarily from bacteria, often show antibiotic, antifungal, or antitumour activity. nih.gov For example, peptides like the janthinocins and syringopeptins contain dehydroamino acid residues and are active against Gram-positive bacteria. nih.gov The presence of the double bond is often crucial for their biological activity. nih.gov

Applications in Chemical and Biotechnological Research Non Clinical Focus

Chiral Building Block in Asymmetric Synthesis of Complex Organic Molecules

The presence of a stereocenter at the α-carbon and a reactive vinyl group makes 2-amino-4-methylpent-4-enoic acid a significant chiral building block in asymmetric synthesis. Both the (R) and (S) enantiomers serve as starting materials for constructing complex molecules where precise three-dimensional arrangement is crucial.

The compound's utility stems from its dual functionality: the amino acid portion allows for standard peptide couplings and modifications, while the terminal double bond in the side chain can undergo a wide array of chemical transformations. These include, but are not limited to, oxidation, reduction, and substitution reactions. This versatility enables chemists to introduce chirality into target molecules, a critical aspect in the synthesis of biologically active compounds. For instance, the general principle of using chiral pentenoic acid derivatives has been demonstrated in the synthesis of other complex chiral molecules, highlighting the value of this structural motif. nih.govwikipedia.org The ability to use protected forms, such as (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid, further enhances its utility by allowing for selective reactions at different parts of the molecule during a multi-step synthesis.

Scaffold for Peptide and Peptidomimetic Design

As an α-amino acid analog, specifically an unsaturated derivative of leucine (B10760876), this compound is a valuable scaffold for designing novel peptides and peptidomimetics. nih.gov The introduction of this non-canonical amino acid into a peptide sequence can induce specific conformational constraints and introduce new functionalities.

Key Contributions in Peptide Chemistry:

Conformational Rigidity: The double bond in the side chain restricts rotational freedom compared to its saturated counterpart, leucine. This can help in stabilizing specific secondary structures like β-turns or helical folds within a peptide, which is often crucial for biological activity.

Probing Receptor Interactions: Incorporating 4,5-dehydroleucine can serve as a tool to probe the binding pockets of enzymes and receptors. The altered size, shape, and electronics of its side chain compared to natural amino acids can help elucidate structure-activity relationships.

Post-Translational Modification Mimicry: The vinyl group provides a chemical handle for further modifications, allowing for the synthesis of peptides with unique side chains that can mimic post-translational modifications or introduce labels and cross-linkers.

Enzyme Inhibitor Synthesis: The (S)-enantiomer, (S)-2-Amino-2-methylpent-4-enoic acid, is specifically noted for its use in the synthesis of enzyme inhibitors.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compound Design (Synthetic Aspects)

In the realm of medicinal chemistry, this compound and its derivatives are valuable precursors for creating advanced pharmaceutical intermediates and designing lead compounds. Its structure is a key component for building more complex bioactive molecules. bldpharm.com

The methyl ester form, methyl 2-amino-4-methylpent-4-enoate, is a versatile building block in its own right, serving as a candidate for developing compounds with antimicrobial properties or as a starting point for more elaborate pharmaceutical structures. bldpharm.com The ability to introduce chirality via this precursor is a significant advantage in drug design, where a specific enantiomer often accounts for the desired therapeutic effect. nih.gov While not the exact compound, the successful use of the related (R)-2-Methylpent-4-enoic acid in the synthesis of the drug Sacubitril underscores the potential of this chemical class as reagents for installing chiral centers in pharmaceutical agents. wikipedia.org

Table 1: Synthetic Applications of this compound

Application Area Key Feature Utilized Resulting Molecules/Systems
Asymmetric Synthesis Chirality at α-carbon, Reactive vinyl group Complex organic molecules with controlled stereochemistry
Peptide Design Unsaturated side chain, Amino acid backbone Conformationally constrained peptides, Peptidomimetics
Enzyme Inhibitors α-Amino acid analog structure Targeted enzyme inhibitors
Pharmaceutical Intermediates Chiral scaffold, Modifiable functional groups Bioactive compounds, Precursors for lead drug candidates bldpharm.comnih.gov

Role in Functional Materials and Polymer Chemistry (as a monomer or modifying agent)

The application of this compound in functional materials and polymer chemistry is a more nascent area of research. However, its molecular structure contains features that make it a promising candidate for use as a monomer or a modifying agent in polymer synthesis. The presence of the terminal vinyl group (C=C) allows it to participate in addition polymerization reactions.

Theoretically, it could be polymerized to form poly(this compound), a polymer with chiral, amino acid-based pendant groups. Such functional polymers could have interesting properties for applications in biomedicine, chiral separations, or as functional coatings. While specific research on the polymerization of this exact compound is not widely documented, the general field of polymerizing amino acid derivatives is an active area of investigation. nih.gov Commercial suppliers categorize the Boc-protected version of this compound under "Polymer Science Material Building Blocks," suggesting its potential in this field. bldpharm.com

Biotechnological Production via Fermentative Approaches and Biocatalysis

The production of this compound can be approached through modern biotechnological methods, which offer advantages in stereoselectivity and sustainability over traditional chemical synthesis.

Fermentative Approaches: While direct fermentation routes to produce 4,5-dehydroleucine are not extensively detailed, significant research exists for the fermentative production of its saturated analog, L-leucine. nih.gov Industrial processes have been developed using genetically modified strains of bacteria, such as Escherichia coli and Corynebacterium glutamicum, to produce high titers of L-leucine. mdpi.comresearchgate.net For example, strains of E. coli have been engineered using CRISPR technology to enhance the L-leucine metabolic pathway, significantly boosting production. mdpi.com Similarly, fed-batch and chemostat cultivation processes for C. glutamicum have been optimized for industrial L-leucine production. researchgate.netgoogle.com These established fermentation platforms for L-leucine could potentially be adapted, followed by a specific enzymatic dehydrogenation step, to create a chemo-enzymatic route to the target unsaturated amino acid.

Biocatalysis: A more direct biotechnological route involves biocatalysis, using isolated enzymes or whole-cell systems to perform specific chemical transformations. The synthesis of non-canonical amino acids (ncAAs) is a rapidly advancing field in biocatalysis. nih.gov Enzymes are highly valued for their ability to create stereochemically pure products under mild conditions. Pyridoxal-5'-phosphate (PLP)-dependent enzymes, in particular, are powerful tools for forming new C-C bonds and are used to synthesize a variety of ncAAs. nih.govacs.org For example, engineered threonine aldolases and other PLP-dependent enzymes have been shown to catalyze stereoselective aldol (B89426) additions to create complex, functionally rich amino acids, demonstrating the potential for enzymatic synthesis of molecules like this compound. nih.govacs.org

Table 2: Biotechnological Production Strategies

Approach Description Organism/Enzyme Class Advantages
Fermentation (Indirect) High-yield production of L-leucine, which could be a precursor for a subsequent dehydrogenation step. Engineered E. coli, C. glutamicum nih.govresearchgate.net Established, high-volume production platforms.
Biocatalysis (Direct) Stereoselective synthesis using enzymes to form specific C-C bonds and introduce functionality. PLP-dependent enzymes (e.g., Aldolases) nih.govacs.org High stereoselectivity, mild reaction conditions, environmentally friendly.

Computational Chemistry and Theoretical Studies

Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-amino-4-methylpent-4-enoic acid will likely pivot towards greener and more efficient methodologies. Current research avenues focus on moving beyond traditional multi-step chemical syntheses, which often involve harsh conditions and protecting group strategies. A significant area of development is the use of chiral auxiliaries, such as oxazolidinone derivatives, to guide the stereoselective synthesis of specific enantiomers like (2S)-2-amino-4-methylpent-4-enoic acid. nih.govwikipedia.org This approach allows for high levels of stereochemical control, which is crucial for biological applications. wikipedia.org

Furthermore, enzyme-mediated synthesis represents a highly promising and sustainable alternative. chemscene.com Biocatalysis can offer superior regio- and enantioselectivity under mild reaction conditions, significantly shortening synthetic routes and reducing toxic waste. nih.gov Future work will likely concentrate on discovering or engineering enzymes that can produce the target molecule in a single, efficient step, thereby aligning chemical manufacturing with principles of green chemistry.

Exploration of Untapped Biological Functions in Diverse Organisms

The specific biological roles of this compound are not yet extensively characterized. However, related molecules provide clues to its potential functions. For instance, the structurally similar compound 2-methyl-4-pentenoic acid is known to be a precursor in the biosynthesis of avermectins, which have broad-spectrum antiparasitic activity. medchemexpress.com This suggests that this compound could be an intermediate in undiscovered metabolic pathways or possess its own unique bioactivities.

Future research should involve screening for this compound in a wide range of organisms, from microbes to marine invertebrates, which are known sources of novel biocatalysts and metabolites. mdpi.com Investigating its potential role as an antagonist or mimetic of proteinogenic amino acids could reveal new therapeutic possibilities. Changes in the levels of related organic acids have been tentatively associated with conditions like type 2 diabetes, indicating that exploring the metabolic fate of this compound could yield insights into metabolic diseases. medchemexpress.com

Integration with Advanced Materials Science and Bio-hybrid Systems

The bifunctional nature of this compound—possessing both an amino acid group and a reactive alkene moiety—makes it an attractive building block for materials science. The amino acid portion can impart biocompatibility and sites for further chemical modification, while the terminal double bond can participate in polymerization reactions.

Future investigations could focus on using this compound as a monomer for the synthesis of novel polymers or as a cross-linking agent in the formation of hydrogels. These resulting "bio-hybrid" materials could have applications in tissue engineering, drug delivery, or as functional coatings for medical devices. The ability to incorporate a non-canonical amino acid directly into a material's structure opens up possibilities for creating materials with precisely tailored biological and physical properties.

Application of Machine Learning and Artificial Intelligence for Predictive Chemistry and Compound Design

Moreover, ML models can be trained on existing chemical reaction data to predict the outcomes of new reactions, optimizing conditions for the synthesis of this compound and its derivatives. nih.gov This predictive power extends to designing new molecules based on the this compound scaffold. rsc.orgnih.gov By correlating structural features with desired properties (e.g., binding affinity to a specific enzyme), AI can guide the design of new compounds with enhanced biological activity or material properties, accelerating the discovery and development process. nih.gov

Discovery of New Enzymatic Pathways and Biocatalytic Applications

Biocatalysis stands as a cornerstone for the future development and application of this compound. nih.gov A primary research direction is the discovery of novel enzymes that can synthesize or modify this compound. nih.govmdpi.com This can be achieved through genome mining of diverse organisms and subsequent characterization of promising enzymes, such as oxidoreductases, transferases, or lyases. nih.gov

Protein engineering offers a powerful tool to enhance the capabilities of naturally occurring enzymes. nih.gov For example, an aminase or a dehydrogenase could be engineered for improved substrate tolerance, catalytic efficiency, and stereoselectivity, enabling industrial-scale, cost-effective production of enantiomerically pure this compound. nih.govnih.gov The development of such robust biocatalysts is a key step toward realizing the full potential of this compound in pharmaceuticals and material science. nih.gov Research into enzymes like phenolic acid decarboxylases (PAD) and reductases provides a framework for understanding how enzymes can be harnessed to perform specific chemical transformations on small molecules. mdpi.com

Interactive Data Table: Future Research Avenues

Research AreaKey ObjectivePotential MethodologiesExpected Outcome
Sustainable Synthesis Develop efficient, environmentally friendly production routes.Biocatalysis, enzyme engineering, use of chiral auxiliaries. wikipedia.orgnih.govHigh-yield, stereoselective synthesis with reduced waste.
Biological Functions Identify the role of the compound in living systems.Metabolomic screening in diverse organisms, bioactivity assays. medchemexpress.commdpi.comDiscovery of new metabolic pathways and potential therapeutic uses.
Materials Science Create novel functional biomaterials.Polymerization of the alkene group, incorporation into hydrogels.Biocompatible polymers and materials for medical applications.
AI & Machine Learning Accelerate discovery and design of derivatives.Predictive reaction modeling, AI-driven retrosynthesis. rsc.orgnih.govRapid optimization of synthesis and design of new functional molecules.
Biocatalysis Discover and optimize enzymes for synthesis and modification.Genome mining, directed evolution of enzymes like aminases. nih.govnih.govHighly efficient and specific biocatalysts for industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-amino-4-methylpent-4-enoic acid in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Post-experiment waste must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination . For compounds like its sodium salt derivatives, storage at room temperature in airtight containers is advised to maintain stability .

Q. How can researchers verify the enantiomeric purity of (R)-2-amino-4-methylpent-4-enoic acid?

  • Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate enantiomers. Confirm purity via optical rotation measurements or circular dichroism (CD) spectroscopy. Cross-reference retention times with authenticated standards, as exemplified in safety data sheets for structurally similar amino acid derivatives .

Q. What synthetic routes are commonly employed to produce this compound?

  • Methodological Answer : The compound can be synthesized via Strecker amino acid synthesis using 4-methylpent-4-enal, ammonium chloride, and potassium cyanide. Alternatively, enzymatic resolution of racemic mixtures using acylases may yield enantiopure forms. Reaction intermediates should be characterized by FT-IR and 1^1H/13^{13}C NMR to track functional group transformations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across literature sources?

  • Methodological Answer : Conduct systematic validation using high-purity samples. Compare melting points, solubility, and spectral data (e.g., NMR, MS) against published values. Use computational tools like ACD/Labs Percepta to predict properties (e.g., logP, pKa) and identify outliers. Cross-check with authoritative databases such as PubChem or NIST Chemistry WebBook .

Q. What advanced spectroscopic techniques are optimal for characterizing the reactive sites of this compound in solution?

  • Methodological Answer : Employ 15^{15}N-labeled NMR to study amino group reactivity. For the α,β-unsaturated ester moiety (if present), UV-Vis spectroscopy can monitor conjugation effects. Gas chromatography-mass spectrometry (GC/MS) with electron ionization (EI) is recommended for volatile derivatives, as demonstrated in essential oil component analyses .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes like aminotransferases. Density Functional Theory (DFT) calculations can optimize geometries and predict electronic properties. Validate predictions with in vitro assays, such as enzyme inhibition studies, as applied to structurally related anti-inflammatory compounds .

Q. What strategies mitigate side reactions during functionalization of the α,β-unsaturated system in this compound?

  • Methodological Answer : Protect the amino group with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups before introducing electrophiles. Control reaction temperature (e.g., <0°C for Michael additions) to avoid polymerization. Monitor reaction progress via TLC or LC-MS, as outlined in thiadiazine and sydnone derivative syntheses .

Data Presentation Guidelines

  • Raw Data Handling : Include large datasets (e.g., NMR peak lists, GC/MS chromatograms) in appendices. Processed data critical to conclusions (e.g., kinetic parameters, IC50_{50} values) should be tabulated in the main text .
  • Uncertainty Analysis : Report standard deviations for triplicate measurements. Use Q-testing to exclude outliers in spectroscopic or chromatographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.